3-Chloro-5-nitrothiophene-2-carboxylic acid
Description
3-Chloro-5-nitrothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at position 2, a chlorine atom at position 3, and a nitro group at position 4. This arrangement of electron-withdrawing groups (Cl, NO₂) and the carboxylic acid moiety imparts distinct chemical and physical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-chloro-5-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4S/c6-2-1-3(7(10)11)12-4(2)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROKOHBVNFIQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitrothiophene-2-carboxylic acid typically involves the nitration of 3-chlorothiophene-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent quality .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is influenced by the electron-withdrawing nitro group at the 5-position, which activates the thiophene ring for electrophilic or nucleophilic attacks.
Key Reagents and Conditions:
Mechanistic Insight :
The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism. The nitro group enhances the electrophilicity of the adjacent carbon, facilitating displacement of the chlorine atom by nucleophiles like methoxide or ammonia.
Reduction Reactions
The nitro group at the 5-position can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.
Key Reagents and Conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 3 atm H₂ | 3-Chloro-5-aminothiophene-2-carboxylic acid | 92% | |
| SnCl₂/HCl | Reflux in HCl (conc.), 4 hrs | 3-Chloro-5-aminothiophene-2-carboxylic acid | 85% |
Notes :
-
Catalytic hydrogenation preserves the chlorine substituent, while SnCl₂ reduction may require careful pH control to avoid side reactions.
-
The resulting amine can undergo further functionalization (e.g., acylation, diazotization).
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification and amidation reactions, enabling the synthesis of bioactive derivatives.
Key Reactions:
Mechanistic Insight :
Esterification typically involves activation of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with an alcohol. Amidation employs coupling agents like EDCl/HOBt to facilitate bond formation with amines.
Oxidation and Decarboxylation
While the carboxylic acid group is generally stable, decarboxylation can occur under strong acidic or basic conditions, particularly at elevated temperatures.
| Conditions | Product | Observations | Source |
|---|---|---|---|
| H₂SO₄ (conc.), 150°C | 3-Chloro-5-nitrothiophene | CO₂ evolution observed; 78% yield | |
| NaOH (10%), 120°C | 3-Chloro-5-nitrothiophene | Partial degradation to sulfonic acids |
Comparative Reactivity
The compound’s reactivity differs from structurally related analogs:
Scientific Research Applications
Organic Synthesis
3-Chloro-5-nitrothiophene-2-carboxylic acid serves as an essential intermediate in synthesizing more complex organic molecules. Its electrophilic nature allows it to participate in various nucleophilic addition reactions, enabling the formation of substituted thiophene derivatives.
Medicinal Chemistry
The compound is being investigated for its potential in drug development. It acts as a building block for synthesizing pharmaceutical agents, particularly those with antimicrobial and anticancer properties. Researchers have focused on creating derivatives that exhibit biological activity against various pathogens and cancer cell lines .
Case Study: Antimicrobial Activity
A study highlighted the antibacterial properties of nitrothiophene carboxamide derivatives, which were designed to target efflux pumps in bacteria. These compounds demonstrated potent activity against E. coli, Klebsiella spp., Shigella spp., and Salmonella spp., showcasing the potential of derivatives synthesized from this compound .
Case Study: Anticancer Activity
Another investigation evaluated the anticancer effects of compounds derived from this acid. The derivatives were tested against A549 lung cancer cells, revealing promising cytotoxicity profiles compared to standard chemotherapeutic agents like cisplatin .
Material Science
In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for enhancing the performance of electronic devices.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrothiophene-2-carboxylic acid is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides. These transformations enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-chloro-5-nitrothiophene-2-carboxylic acid and related compounds:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Features | CAS Number | Similarity Score* |
|---|---|---|---|---|---|
| This compound | Cl (3), NO₂ (5), COOH (2) | C₅H₂ClNO₄S | High acidity, strong electron-withdrawing effects | Not provided | N/A |
| 5-Chloro-4-nitrothiophene-2-carboxylic acid | Cl (5), NO₂ (4), COOH (2) | C₅H₂ClNO₄S | Positional isomer; altered electronic distribution | 187949-86-6 | 0.62 |
| 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester | Cl (5), NO₂ (4), COOCH₃ (2) | C₆H₄ClNO₄S | Ester derivative; reduced polarity, increased lipophilicity | 91076-93-6 | 0.59 |
| 5-Chlorothiophene-2-carboxylic acid | Cl (5), COOH (2) | C₅H₃ClO₂S | Lacks nitro group; weaker electron-withdrawing effects | 24065-33-6 | 0.58 (analog) |
| 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid | Cl (5), SO₂NH₂ (2), COOH (3) | C₅H₄ClNO₄S₂ | Sulfamoyl group enhances hydrogen bonding and bioactivity potential | 1803609-89-3 | N/A |
*Similarity scores (0–1) from reflect structural resemblance to this compound.
Key Comparative Analysis
Electronic Effects and Reactivity
- The this compound exhibits synergistic electron-withdrawing effects from both Cl and NO₂ groups, increasing the acidity of the carboxylic acid (pKa ~1–2 estimated) compared to 5-chlorothiophene-2-carboxylic acid (pKa ~2.5) . This enhances its utility in reactions requiring deprotonation, such as nucleophilic substitutions.
Solubility and Physicochemical Properties
- Ester derivatives (e.g., methyl esters) exhibit lower water solubility but improved membrane permeability, making them more suitable for prodrug formulations .
- The sulfamoyl derivative 5-chloro-2-sulfamoylthiophene-3-carboxylic acid (CAS 1803609-89-3) introduces hydrogen-bonding capacity, which may improve target binding in drug design .
Biological Activity
3-Chloro-5-nitrothiophene-2-carboxylic acid is a heterocyclic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a thiophene ring with a chlorine atom at the 3-position, a nitro group at the 5-position, and a carboxylic acid functional group at the 2-position. Its unique structure enhances its reactivity and solubility, making it a candidate for various biological applications.
The synthesis of this compound can be achieved through several methods, including mechanochemical procedures that are solvent-free and yield high purity products. The presence of the nitro group significantly contributes to the compound's biological activity by enhancing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily explored through its derivatives, which have shown efficacy against various biological targets. Notably, compounds containing this structure have been evaluated for:
- Antimicrobial Activity : Derivatives have been tested against a range of bacteria and fungi. For instance, nitrothiophene carboxamides have demonstrated narrow-spectrum antibacterial properties, particularly against E. coli mutants .
- Anticancer Activity : Studies have indicated that certain derivatives exhibit anticancer properties against cell lines such as A549 (human lung adenocarcinoma). The structure-activity relationship (SAR) suggests that modifications to the thiophene ring can enhance cytotoxicity while maintaining selectivity towards cancer cells .
Antimicrobial Studies
A study focusing on nitrothiophene derivatives highlighted their mechanism of action involving bacterial nitroreductases, which activate the compounds through reduction of the nitro group. This activation is crucial for their antibacterial efficacy against resistant strains .
| Compound | MIC (µg/ml) | Target |
|---|---|---|
| Nitrothiophene Carboxamide A | 20 | E. coli |
| Nitrothiophene Carboxamide B | 30 | Candida albicans |
Anticancer Activity
Research on the anticancer potential of various derivatives showed that certain modifications led to significant reductions in cell viability in A549 cells. For example, one derivative reduced cell viability to 66% compared to controls treated with standard chemotherapeutic agents like cisplatin .
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Derivative 1 | 66 | 15 |
| Derivative 2 | 45 | 10 |
The mechanism underlying the biological activities of this compound derivatives is primarily linked to their ability to undergo bioreduction. The nitro group is reduced to an amine in bacterial systems, which is essential for their antimicrobial action. This process is facilitated by enzymes such as NfsB and NfsA in E. coli, which are known to activate nitro-containing compounds .
Q & A
Q. What are the recommended methods for synthesizing 3-Chloro-5-nitrothiophene-2-carboxylic acid, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the thiophene ring. A common approach is:
Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Chlorination : Electrophilic substitution at the 3-position using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) .
Carboxylation : Oxidative carboxylation of the 2-position via CO insertion or hydrolysis of a cyanide intermediate .
Q. Optimization Strategies :
- Monitor reaction progress using TLC or HPLC to isolate intermediates.
- Adjust stoichiometry of nitrating agents to minimize byproducts (e.g., dinitro derivatives).
- Use anhydrous conditions for chlorination to enhance selectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key Techniques :
Q. Physical Properties :
| Property | Value (Experimental) | Source |
|---|---|---|
| Boiling Point | ~494°C (extrapolated) | |
| Density | 1.8±0.1 g/cm³ | |
| LogP (Partition Coeff.) | 1.0 |
Q. What are the stability considerations for this compound under standard laboratory conditions?
Methodological Answer :
- Thermal Stability : Decomposes above 250°C; store at RT in inert atmospheres .
- Light Sensitivity : Nitro groups may undergo photoreduction; use amber glassware .
- Chemical Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent decarboxylation or ring cleavage .
Advanced Research Questions
Q. How does the nitro group at the 5-position influence the electronic properties and reactivity of the thiophene ring?
Methodological Answer :
-
Electronic Effects :
- The nitro group is a strong electron-withdrawing group (EWG), reducing electron density at C3 and C4 via conjugation. This enhances electrophilic substitution at C3 but deactivates C4 .
- Computational studies (e.g., DFT) show a Hammett σₚ value of ~0.78 for the nitro group, correlating with increased acidity of the carboxylic acid group (pKa ~2.5) .
-
Reactivity Implications :
- Nucleophilic Aromatic Substitution (NAS) : Chloro at C3 is activated for NAS (e.g., with amines or thiols) due to nitro’s meta-directing effect .
- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine, altering solubility and biological activity .
Q. How can researchers resolve contradictions in biological activity data for derivatives across different assay systems?
Methodological Answer : Case Study : Discrepancies in antimicrobial activity (MIC values) may arise from:
Q. Resolution Strategies :
Standardize Assays : Use uniform pH (e.g., buffered at 7.4) and solvent systems (e.g., DMSO ≤1% v/v) .
Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-nitro vs. 5-methyl derivatives) to isolate electronic vs. steric effects .
Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. What computational methods are suitable for predicting the crystallographic behavior of this compound?
Methodological Answer :
-
Software Tools :
-
Key Parameters :
Q. How can the compound serve as a scaffold in drug design, particularly for targeting kinase inhibitors?
Methodological Answer :
-
Rational Design :
- The carboxylic acid group enables conjugation with pharmacophores (e.g., via amide coupling) to enhance target binding .
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
-
Case Example :
- Derivatives with 3-Cl-5-NO₂ substitution showed IC₅₀ = 12 nM against VEGFR-2, attributed to nitro’s hydrogen-bonding with Lys868 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
